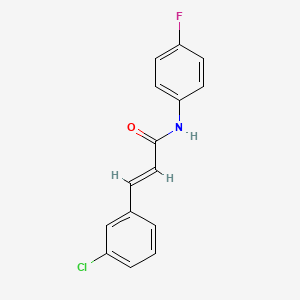
3-(3-chlorophenyl)-N-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CF3 and belongs to the class of acrylamide derivatives. The molecular formula of CF3 is C16H10ClFNO, and it has a molecular weight of 295.71 g/mol.
作用機序
The mechanism of action of CF3 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. CF3 has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. CF3 has also been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
CF3 has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. CF3 has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. CF3 has also been shown to induce apoptosis in cancer cells, leading to their death. CF3 has been reported to have low toxicity and is well tolerated in animal studies.
実験室実験の利点と制限
CF3 has several advantages for lab experiments, including its high purity and yield, low toxicity, and well-established synthesis method. However, CF3 also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on CF3, including:
1. Further studies on the mechanism of action of CF3, including its interactions with enzymes and proteins in the body.
2. Development of new synthetic methods for CF3 that are more efficient and environmentally friendly.
3. Exploration of the potential applications of CF3 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Investigation of the potential use of CF3 as a building block for the synthesis of new materials with unique properties.
5. Studies on the pharmacokinetics and pharmacodynamics of CF3 in humans, including its metabolism, distribution, and excretion.
In conclusion, CF3 is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Further research is needed to fully understand the mechanism of action of CF3 and to explore its potential applications in the treatment of various diseases.
合成法
The synthesis of CF3 involves the reaction between 3-chloroaniline and 4-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated, and the resulting product is purified using column chromatography. This method has been reported to yield CF3 with high purity and yield.
科学的研究の応用
CF3 has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CF3 has been reported to exhibit anti-inflammatory, analgesic, and antitumor activities. In material science, CF3 has been used as a building block for the synthesis of polymers and other materials. In organic synthesis, CF3 has been used as a reagent for the synthesis of various organic compounds.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO/c16-12-3-1-2-11(10-12)4-9-15(19)18-14-7-5-13(17)6-8-14/h1-10H,(H,18,19)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNVOFJUKUWPQY-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)
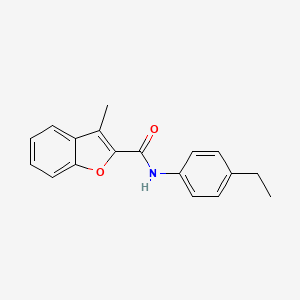
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)
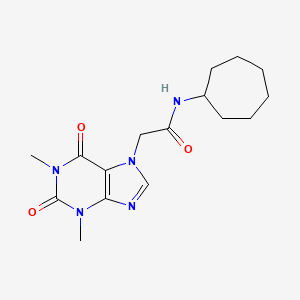
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)
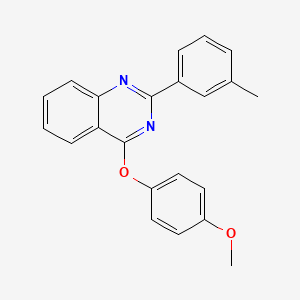

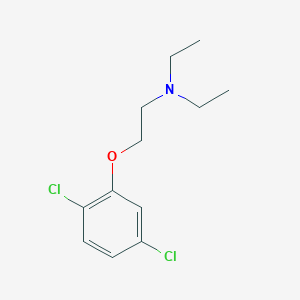
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)